molecular formula C21H16ClN3O2 B12449514 N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12449514
M. Wt: 377.8 g/mol
InChI Key: VAGCOCLOYNWTGD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a benzoxazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and pyridine intermediates. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Chlorination: Introduction of the chlorine atom at the desired position on the benzoxazole ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine: The chlorinated benzoxazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-2-carboxamide
  • N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

Uniqueness

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is unique due to the specific positioning of the functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzoxazole and pyridine rings, along with the carboxamide group, provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H16ClN3O2/c1-12-8-13(2)19-18(9-12)25-21(27-19)16-10-15(5-6-17(16)22)24-20(26)14-4-3-7-23-11-14/h3-11H,1-2H3,(H,24,26)

InChI Key

VAGCOCLOYNWTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl)C

Origin of Product

United States

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